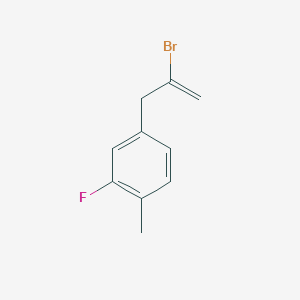

2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromo-fluoro-methylphenyl-propene compounds are part of a larger class of organic compounds known as organoboron compounds . These compounds contain a boron atom and are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids, which were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including 1H, 13C, 11B, and 19F NMR spectroscopy .Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . They can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C bond formations .Physical and Chemical Properties Analysis

The physical and chemical properties of organoboron compounds can be quite diverse. For example, boronic acids are considered Lewis acids and have a pKa value of 4–10 .科学的研究の応用

Copolymer Synthesis and Characterization

Copolymerization with Styrene : Novel trisubstituted ethylenes, including compounds structurally related to "2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene," have been synthesized and copolymerized with styrene. These monomers were synthesized via Knoevenagel condensation of ring-substituted benzaldehydes and cyanoacetates or cyanoacetamides, yielding copolymers with varying compositions and structural characteristics. The resulting copolymers exhibited thermal decomposition in two stages, indicating potential applications in materials science for their unique thermal properties (Kharas et al., 2015), (Kharas et al., 2016a), (Kharas et al., 2016b).

Thermal and Structural Analysis : Detailed analysis of copolymers, including infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), highlighted their composition, molecular weight distribution, and thermal stability. These findings underscore the potential of such materials for advanced applications requiring specific thermal and structural properties.

Organic Synthesis and Functional Materials

Synthesis of Halogenated and Fluorinated Compounds : Research has also focused on the synthesis and functionalization of halogenated and fluorinated organic compounds, including those related to "this compound." These efforts aim to develop intermediates for pharmaceuticals, agrochemicals, and material science applications. For example, studies on bromoboration reactions and subsequent functional transformations have opened avenues for creating complex molecular architectures with precise stereochemical control (Wang et al., 2009).

Electronic Property Tuning in Conjugated Polymers : The introduction of fluorine atoms into organic molecules, such as in the synthesis of fluorinated thiophenes, has been explored for tuning the electronic properties of conjugated polymers. These efforts are particularly relevant for the development of organic electronics, where the manipulation of electronic and optical properties is crucial for optimizing device performance (Gohier et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

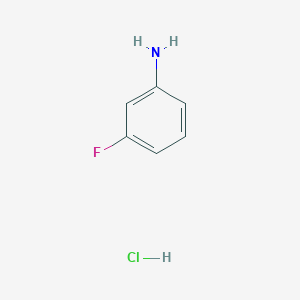

4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHVIQKIHHCQFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=C)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373679 |

Source

|

| Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-41-4 |

Source

|

| Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)